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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzo[d]thiazole

Cat. No.: B2935241

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for the specific isomer 2-Methoxy-5-
nitrobenzo[d]thiazole. The information presented herein is a compilation of predicted data
from computational models, general experimental methodologies, and a summary of activities
observed in structurally similar compounds.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have
garnered substantial interest in medicinal chemistry and materials science. The benzothiazole
scaffold, a fusion of benzene and thiazole rings, imparts unique electronic and structural
characteristics. Substitutions on this core structure, such as methoxy (-OCH3) and nitro (-NO2)
groups, can profoundly influence the molecule's physicochemical properties and biological
activity. This guide focuses on the physicochemical properties of a specific isomer, 2-Methoxy-
5-nitrobenzo[d]thiazole. Due to the scarcity of direct experimental data for this compound,
this document provides predicted properties and outlines established experimental protocols
for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development,
influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following
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table summarizes the predicted physicochemical properties for 2-Methoxy-5-
nitrobenzo[d]thiazole.

Property Predicted Value Data Source
Molecular Formula C8H6N203S ChemDraw
Molecular Weight 210.21 g/mol ChemDraw
] ] Predicted based on similar

Melting Point 134-137 °C

structures[1]
Boiling Point 336.5£15.0 °C Predicted[1]
pKa (most acidic) -0.07+0.10 Predicted[1]
logP 2.35 Predicted (ALOGP)

N Moderately soluble in organic General characteristic of
Solubility o
solvents. similar compounds[2]

Density 1.445+0.06 g/cm3 Predicted[1]

Synthesis and Experimental Protocols

While a specific, validated synthesis for 2-Methoxy-5-nitrobenzo[d]thiazole is not readily
available in the literature, a plausible synthetic route can be proposed based on established
methods for analogous benzothiazole derivatives.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted benzothiazoles involves the
condensation of 2-aminothiophenols with various electrophiles. For 2-methoxy-5-
nitrobenzo[d]thiazole, a potential route could involve the reaction of 2-amino-4-nitrothiophenol
with a suitable methoxy-group donor.

A representative workflow for the synthesis is depicted below:
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A potential synthetic workflow for 2-Methoxy-5-nitrobenzo[d]thiazole.

General Experimental Protocols

The following are detailed, generic protocols for the determination of key physicochemical
properties.

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (if sample needs to be pulverized)
Procedure:

o Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a
mortar and pestle.

o Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3
mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

o Place the capillary tube into the heating block of the melting point apparatus.

» Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
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» Allow the apparatus to cool.

e Prepare a new sample and heat again, but at a much slower rate (1-2 °C per minute) as the
temperature approaches the previously determined approximate melting point.

» Record the temperature at which the first drop of liquid appears (the beginning of the melting
range) and the temperature at which the entire sample has turned into a clear liquid (the end
of the melting range).[3][4][5]

Solubility is typically determined in a range of solvents of varying polarity.
Apparatus:

Test tubes and rack

Vortex mixer

Spatula or weighing balance

Graduated pipettes or cylinders

Procedure:

Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube.
e Add a known volume of the solvent (e.g., 1 mL) to the test tube.
 Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

 Visually inspect the solution for any undissolved solid. If the solid has completely dissolved,
the compound is considered soluble at that concentration.

« If the compound is insoluble, the experiment can be repeated with gentle heating, noting any
changes in solubility.

e This procedure should be repeated with a variety of solvents, such as water, ethanol,
methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).[6][7][8][9]
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The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

pH meter with a calibrated electrode

Burette

Beaker

Magnetic stirrer and stir bar
Procedure:
o Calibrate the pH meter using standard buffer solutions.

» Dissolve a known amount of the compound in a suitable solvent (often a water-miscible co-
solvent is required for poorly water-soluble compounds).

e Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

« Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a strong base
(e.g., NaOH), depending on the nature of the analyte.

¢ Record the pH of the solution after each incremental addition of the titrant.

e Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence
point.[10][11]

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask
method is the traditional approach.[12]

Apparatus:
o Separatory funnel or screw-cap vials
e Mechanical shaker or vortex mixer

o Centrifuge (optional)
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e UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:

e Prepare a solution of the compound in one of the two immiscible solvents (typically n-octanol
and water).

e Add a known volume of this solution to a separatory funnel or vial containing a known
volume of the second immiscible solvent.

o Shake the mixture vigorously for a set period to allow for partitioning between the two
phases.

» Allow the layers to separate completely. Centrifugation can be used to break up any
emulsions.

o Carefully separate the two layers.

o Determine the concentration of the compound in each layer using a suitable analytical
technique (e.g., UV-Vis spectroscopy or HPLC).

o The partition coefficient (P) is calculated as the ratio of the concentration in the organic
phase to the concentration in the aqueous phase.

 logP is the base-10 logarithm of P.[13][14][15]

A general workflow for the determination of these physicochemical properties is presented
below:
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General workflow for determining physicochemical properties.

Potential Biological Activities of Nitro-Methoxy
Benzothiazole Derivatives

Disclaimer: The following information is based on studies of various nitro- and methoxy-
substituted benzothiazole derivatives and may not be representative of the biological activity of
2-Methoxy-5-nitrobenzo[d]thiazole.

The benzothiazole nucleus is a common scaffold in compounds exhibiting a wide range of
biological activities. The presence and position of substituents like nitro and methoxy groups
can significantly modulate these activities.

» Antimicrobial and Antifungal Activity: Several methoxy-substituted benzothiazole derivatives
have been synthesized and shown to possess antifungal activity against various fungal
strains, including Aspergillus niger.[16][17] The introduction of a nitro group can sometimes
enhance or alter the spectrum of antimicrobial activity.[17][18]
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e Anticancer Activity: The 2-arylbenzothiazole scaffold, in particular, has been extensively
investigated for its anticancer properties. Studies have shown that the presence of methoxy
groups on the 2-phenyl ring can be important for antitumor activity.[19] Conversely, the
introduction of electron-withdrawing groups like nitro has also been shown in some cases to
improve the antiproliferative activity of certain benzothiazole derivatives.[20]

o Other Activities: Benzothiazole derivatives have also been explored for a variety of other
therapeutic applications, including as antitubercular, anti-inflammatory, and antiviral agents.
[21] The specific combination of a methoxy and a nitro group on the benzothiazole core
would require dedicated biological screening to determine its unique activity profile.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties of 2-
Methoxy-5-nitrobenzo[d]thiazole, alongside detailed, generalized experimental protocols for
their determination. While direct experimental data for this specific isomer is lacking, the
information presented serves as a valuable resource for researchers interested in its synthesis
and characterization. The overview of the potential biological activities of related compounds
highlights the therapeutic potential of this class of molecules and underscores the need for
further investigation into the specific properties and activities of 2-Methoxy-5-
nitrobenzo[d]thiazole. It is recommended that any future work on this compound involves
rigorous experimental validation of the predicted properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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